3-Bromoquinoline-7-sulfonyl chloride
Description
General Significance of Quinoline (B57606) Scaffolds in Organic Synthesis and Drug Design Research
The quinoline scaffold, a bicyclic aromatic heterocycle, is recognized as a "privileged structure" in the field of medicinal chemistry. google.comnih.gov This designation stems from its recurring presence in a wide array of pharmacologically active compounds and natural products. smolecule.comrsc.org Quinoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. smolecule.comacs.org The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to modulate the steric, electronic, and pharmacokinetic properties of molecules to optimize their therapeutic effects. google.com This adaptability makes it an attractive and frequently utilized core structure in the design and development of novel therapeutic agents. rsc.org
Overview of Sulfonyl Chlorides as Reactive Intermediates in Chemical Transformations
Sulfonyl chlorides (R-SO₂Cl) are highly reactive and versatile intermediates in organic synthesis. nih.gov Their importance is primarily linked to their use in the formation of sulfonamides and sulfonate esters, which are key functional groups in many pharmaceuticals. organic-chemistry.orgnih.gov The reaction of a sulfonyl chloride with a primary or secondary amine is a robust and widely used method for synthesizing sulfonamides, a class of compounds famous for the sulfa drugs. libretexts.org This reactivity makes sulfonyl chlorides essential building blocks in combinatorial chemistry and drug discovery, allowing for the rapid generation of libraries of diverse compounds for biological screening. organic-chemistry.org They can be synthesized from various sulfur-containing precursors, with the chlorination of sulfonic acids being a common method. organic-chemistry.orgresearchgate.net
Position of 3-Bromoquinoline-7-sulfonyl chloride within the Quinoline Sulfonyl Chloride Family
This compound is a distinct member of the quinoline sulfonyl chloride family, characterized by two key functional groups: a bromine atom at the 3-position and a sulfonyl chloride group at the 7-position of the quinoline nucleus. This dual functionality makes it a potentially valuable bifunctional building block. The sulfonyl chloride group serves as a highly reactive site for nucleophilic substitution, enabling the facile introduction of sulfonamide or sulfonate ester moieties. libretexts.org Simultaneously, the bromo-substituent at the C-3 position provides a handle for further molecular elaboration, typically through metal-catalyzed cross-coupling reactions. chemimpex.com This combination of a reactive center for derivatization and a site for scaffold extension positions this compound as a specialized intermediate for constructing complex, polyfunctional quinoline-based molecules.
Scope and Research Emphasis of the Outline
This article focuses exclusively on the chemical nature of this compound. It will detail its chemical properties and explore plausible synthetic pathways based on established organic chemistry principles for related structures. The discussion will emphasize its reactivity as a chemical intermediate and its potential applications as a building block in the fields of organic synthesis and medicinal chemistry. The content is based on the foundational chemistry of quinoline and sulfonyl chloride functional groups, given the limited specific peer-reviewed research on this particular compound.
Chemical Profile and Plausible Synthesis
While detailed experimental studies on this compound are not extensively documented in peer-reviewed literature, its physical properties can be sourced from chemical suppliers, and its synthesis can be logically inferred from established methodologies for analogous compounds.
Physical and Chemical Properties
The known properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 1956331-36-4 |
| Molecular Formula | C₉H₅BrClNO₂S |
| Molecular Weight | 306.57 g/mol |
| Physical Form | Solid |
| IUPAC Name | This compound |
| Storage Temperature | 2-8°C under inert atmosphere |
Data sourced from commercial supplier catalogs.
Plausible Synthetic Route
A chemically sound and logical pathway for the synthesis of this compound would likely involve a two-step process starting from 3-bromoquinoline (B21735).
Sulfonation of 3-Bromoquinoline: The first step would be the introduction of a sulfonic acid group onto the 3-bromoquinoline core. Aromatic compounds, including quinoline, can be sulfonated using fuming sulfuric acid (oleum). uop.edu.pk In the case of quinoline, sulfonation under vigorous conditions typically yields a mixture of isomers, with substitution occurring at positions 5, 7, and 8. smolecule.comuop.edu.pk By carefully controlling reaction conditions, it is possible to influence the regioselectivity of the reaction to favor the formation of 3-bromoquinoline-7-sulfonic acid.
Chlorination of 3-bromoquinoline-7-sulfonic acid: The resulting sulfonic acid can then be converted into the corresponding sulfonyl chloride. This is a standard transformation in organic chemistry, commonly achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). organic-chemistry.org This reaction effectively replaces the hydroxyl (-OH) group of the sulfonic acid with a chlorine atom, yielding the final product, this compound.
Reactivity and Potential Applications
The utility of this compound in research lies in its reactivity, which allows it to serve as a versatile starting material for more complex molecules.
Key Chemical Transformations
The primary site of reactivity is the sulfonyl chloride group, which is highly susceptible to attack by nucleophiles.
Formation of Sulfonamides: The most prominent reaction of sulfonyl chlorides is their reaction with primary or secondary amines in the presence of a base to form sulfonamides. libretexts.org Reacting this compound with a diverse range of amines would yield a library of novel 3-bromoquinoline-7-sulfonamides. These products are of significant interest in medicinal chemistry due to the established biological importance of both the quinoline and sulfonamide motifs. nih.gov
Formation of Sulfonate Esters: In a similar fashion, reaction with alcohols or phenols leads to the formation of sulfonate esters. This provides another avenue for creating diverse molecular structures.
Hydrolysis: The sulfonyl chloride group is sensitive to water and will hydrolyze to form the corresponding 3-bromoquinoline-7-sulfonic acid. smolecule.com This necessitates that reactions are typically carried out under anhydrous conditions.
Potential Research Applications
Medicinal Chemistry Scaffold: As a bifunctional molecule, this compound is an ideal candidate for the synthesis of compound libraries for high-throughput screening. The sulfonamide derivatives can be tested for a wide range of biological activities, drawing inspiration from known quinoline-based drugs. nih.govmdpi.com The bromine atom can be used in subsequent steps for further diversification via cross-coupling reactions, allowing for the exploration of structure-activity relationships.
Intermediate in Organic Synthesis: Beyond drug discovery, it can serve as a key intermediate in the total synthesis of complex natural products or other target molecules that feature a substituted quinoline core.
Structure
3D Structure
Properties
IUPAC Name |
3-bromoquinoline-7-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2S/c10-7-3-6-1-2-8(15(11,13)14)4-9(6)12-5-7/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPYUHQBHDQWAHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Br)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Bromoquinoline 7 Sulfonyl Chloride
Precursors and Starting Materials for Quinoline (B57606) Sulfonyl Chlorides
The generation of quinoline sulfonyl chlorides fundamentally begins with precursors for the bicyclic quinoline structure itself and a source for the sulfonyl chloride moiety. The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, is a privileged structure in medicinal chemistry. researchgate.net Its synthesis can be achieved through several classic named reactions, such as the Skraup, Doebner-von Miller, and Friedländer syntheses, which typically utilize aniline (B41778) or its derivatives and various carbonyl compounds.
Traditional Synthesis Routes to Aryl Sulfonyl Chlorides
The formation of an aryl sulfonyl chloride is a key transformation in organic synthesis, as sulfonyl chlorides are versatile intermediates for producing sulfonamides, sulfonate esters, and other sulfur-containing compounds. durham.ac.uknih.gov There are several well-established methods for their preparation.
Direct chlorosulfonation is a common method for synthesizing aryl sulfonyl chlorides. durham.ac.uk This reaction involves the electrophilic aromatic substitution of an arene with chlorosulfonic acid (ClSO₃H). wikipedia.orgnih.gov The reaction typically proceeds by treating the aromatic compound directly with an excess of chlorosulfonic acid. nih.gov For instance, 8-hydroxyquinoline (B1678124) can be reacted with chlorosulfonic acid to produce 8-hydroxyquinoline-5-sulfonyl chloride. nih.gov
However, this method's primary limitation is its regioselectivity, which is governed by the electronic properties of the substituents already present on the aromatic ring. durham.ac.uk This can often lead to the formation of a mixture of regioisomers, complicating purification. durham.ac.uk
Table 1: Overview of Chlorosulfonation
| Feature | Description |
|---|---|
| Reagent | Chlorosulfonic acid (ClSO₃H) |
| Mechanism | Electrophilic Aromatic Substitution |
| Advantages | Direct, uses readily available reagents |
| Disadvantages | Often produces mixtures of isomers, harsh acidic conditions |
An alternative route involves the oxidative chlorination of organosulfur compounds like thiols (mercaptans), disulfides, or thioethers. nih.govorganic-chemistry.org This approach requires the prior formation of a carbon-sulfur bond. nih.gov Various oxidizing systems can be employed for this transformation. A combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) has been shown to be a highly reactive system for the direct conversion of thiols to their corresponding sulfonyl chlorides under mild conditions. organic-chemistry.orgorganic-chemistry.orgnih.govresearchgate.net Other reagents used for this oxidative chlorination include N-chlorosuccinimide (NCS). organic-chemistry.org This method is advantageous for substrates that are sensitive to the harsh acidic conditions of direct chlorosulfonation. nih.gov
The Sandmeyer reaction provides a powerful and regioselective method for introducing a sulfonyl chloride group onto an aromatic ring. wikipedia.org This reaction begins with an aromatic amine (aniline derivative), which is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). durham.ac.ukresearchgate.net The resulting diazonium salt is then treated with sulfur dioxide in the presence of a copper(I) chloride catalyst, which facilitates the replacement of the diazonium group with a sulfonyl chloride group, releasing nitrogen gas. durham.ac.ukwikipedia.org
A significant advantage of this method is its excellent regiocontrol, as the position of the sulfonyl chloride is determined by the position of the amino group on the starting material. durham.ac.uk Modern variations of this reaction utilize stable SO₂ surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to avoid the use of gaseous sulfur dioxide, enhancing the safety and practicality of the procedure. nih.govnih.govorganic-chemistry.org
Table 2: Comparison of Traditional Aryl Sulfonyl Chloride Syntheses
| Method | Starting Material | Key Reagents | Key Features |
|---|---|---|---|
| Chlorosulfonation | Arene | ClSO₃H | Direct but can lack regioselectivity. durham.ac.uknih.gov |
| Oxidation | Thiol, Disulfide | H₂O₂/SOCl₂, NCS | Milder conditions, requires pre-formed C-S bond. organic-chemistry.orgorganic-chemistry.org |
| Sandmeyer Reaction | Aryl Amine | NaNO₂/HCl, SO₂, CuCl | Excellent regiocontrol. durham.ac.ukwikipedia.org |
Specific Synthetic Approaches for Bromoquinoline Sulfonyl Chlorides
The synthesis of a specifically substituted molecule like 3-Bromoquinoline-7-sulfonyl chloride requires a strategy that can control the placement of both the bromine atom at the C3 position and the sulfonyl chloride group at the C7 position. This often involves leveraging halogenated quinoline intermediates.
A logical approach to synthesizing this compound is to start with a quinoline derivative that is already halogenated or can be selectively halogenated. For instance, a synthetic route could begin with a 7-substituted quinoline, such as 7-hydroxyquinoline (B1418103) or 7-aminoquinoline.
One documented pathway involves the synthesis of 3-bromo-7-hydroxyquinoline. google.com This process starts with 7-hydroxyquinoline, which is first protected. The protected intermediate is then brominated at the C3 position using N-bromosuccinimide (NBS) in glacial acetic acid. Subsequent deprotection under alkaline conditions yields 3-bromo-7-hydroxyquinoline. google.com
To arrive at the final target, the 7-hydroxy group of 3-bromo-7-hydroxyquinoline would need to be converted into a sulfonyl chloride. This is typically achieved by first converting the hydroxyl group into an amino group, which can then undergo a Sandmeyer reaction as described previously. This multi-step process, while longer, ensures precise control over the substitution pattern, which is difficult to achieve via direct sulfonation or bromination of an unsubstituted quinoline ring. The direct functionalization of quinoline N-oxides with sulfonyl chlorides has also been explored, offering alternative pathways to sulfonylated quinolines. nih.govrsc.org
Strategies Employing Sulfur Dioxide Surrogates
The direct use of sulfur dioxide (SO₂) gas in the synthesis of sulfonyl chlorides, while effective, presents significant handling challenges due to its toxicity and gaseous nature. d-nb.info To circumvent these issues, a variety of solid or liquid sulfur dioxide surrogates have been developed, offering safer and more convenient alternatives for the synthesis of sulfonyl chlorides, including potentially this compound. These surrogates release SO₂ in situ or participate directly in the reaction, mimicking the reactivity of gaseous SO₂.
A prominent and widely used SO₂ surrogate is 1,4-diazabicyclo[2.2.2]octane-sulfur dioxide complex (DABSO). d-nb.info This stable, solid material slowly releases SO₂ upon heating, allowing for controlled introduction of the reagent into the reaction mixture. researchgate.net The general approach involves the reaction of an aryl diazonium salt with DABSO in the presence of a copper catalyst to yield the corresponding sulfonyl chloride. While a specific application to 3-bromoquinoline (B21735) is not detailed in the literature, the Sandmeyer-type reaction is a well-established method for converting diazonium salts to sulfonyl chlorides and could be adapted. d-nb.info
Another important class of SO₂ surrogates are inorganic sulfites, such as potassium metabisulfite (B1197395) (K₂S₂O₅) and sodium metabisulfite (Na₂S₂O₅). researchgate.netrsc.org These salts are inexpensive, stable, and easy to handle. researchgate.net They have been successfully employed in transition metal-catalyzed sulfonylation reactions. researchgate.netrsc.org For instance, aryl bromides can be converted to the corresponding sulfonyl chlorides using K₂S₂O₅ as the SO₂ source in the presence of a nickel catalyst. researchgate.net This methodology could be hypothetically applied to a suitable bromoquinoline precursor.
The following table summarizes key sulfur dioxide surrogates and their potential application in the synthesis of aryl sulfonyl chlorides.
| Sulfur Dioxide Surrogate | Chemical Formula/Structure | Key Features | Potential Application for this compound Synthesis |
| DABSO (DABCO·(SO₂)₂) | (C₆H₁₂N₂)·(SO₂)₂ | Solid, stable, controlled release of SO₂ | Reaction with a diazonium salt derived from 7-amino-3-bromoquinoline. |
| Potassium Metabisulfite | K₂S₂O₅ | Inexpensive, stable solid | Transition metal-catalyzed reaction with a suitable 3-bromo-7-haloquinoline precursor. |
| Sodium Metabisulfite | Na₂S₂O₅ | Readily available, stable solid | Similar to potassium metabisulfite in transition metal-catalyzed sulfonylation. |
These strategies, employing sulfur dioxide surrogates, represent a significant advancement in the synthesis of sulfonyl chlorides by providing safer and more practical alternatives to the use of gaseous SO₂. d-nb.info
Modern Catalytic and Green Chemistry Approaches in Sulfonyl Chloride Synthesis
Modern synthetic chemistry places a strong emphasis on the development of catalytic and environmentally benign methodologies. The synthesis of sulfonyl chlorides, including this compound, is no exception, with significant progress being made in transition metal catalysis, photoredox catalysis, and the adoption of green chemistry principles.
Transition Metal-Catalyzed Sulfonylation Methods
Transition metal catalysis has emerged as a powerful tool for the formation of C–S bonds, enabling the synthesis of sulfonyl chlorides from a variety of precursors under milder conditions than traditional methods. Copper and palladium are among the most extensively studied metals for these transformations.
Copper-catalyzed reactions have been developed for the sulfonylation of quinoline N-oxides using aryl sulfonyl chlorides. acs.org While this method produces sulfonylated quinolines rather than sulfonyl chlorides directly, it highlights the utility of copper in activating the quinoline scaffold. Cobalt has also been utilized in the C5-selective sulfonylation of quinolines employing aryl diazonium salts and DABSO. researchgate.net Nickel-catalyzed sulfonylation of aryl bromides using potassium metabisulfite as an SO₂ surrogate presents a viable, albeit indirect, route to aryl sulfonyl chlorides. researchgate.net
The general mechanism for these reactions often involves the oxidative addition of an aryl halide to the metal center, followed by insertion of SO₂ (from a surrogate) and subsequent reductive elimination to form the sulfonyl chloride.
| Catalyst System | Substrate | SO₂ Source | Key Advantages |
| Copper Salts | Aryl Diazonium Salts | DABSO | Mild reaction conditions. |
| Nickel Complexes | Aryl Bromides | K₂S₂O₅ | Use of an inexpensive SO₂ surrogate. researchgate.net |
| Palladium Complexes | Aryl Halides | Inorganic Sulfites | Broad substrate scope. |
Visible Light Photoredox Catalysis for Sulfonyl Chloride Formation
Visible light photoredox catalysis has gained significant traction as a green and powerful synthetic strategy, enabling the formation of reactive radical intermediates under mild conditions. researchgate.net This approach has been applied to the synthesis of various sulfur-containing compounds, including sulfonyl chlorides.
The general principle involves the excitation of a photocatalyst by visible light, which then engages in a single-electron transfer (SET) process with a suitable precursor to generate a sulfonyl radical. researchgate.net This radical can then be trapped by a chlorine source to form the desired sulfonyl chloride. While direct synthesis of this compound via this method is not explicitly reported, the generation of sulfonyl radicals from sulfonyl chlorides for subsequent reactions is well-documented. researchgate.net For instance, iridium-based photocatalysts have been employed for the hydrosulfonylation of alkenes using sulfonyl chlorides. researchgate.net The synthesis of substituted 2-alkylquinolines has also been achieved through visible-light photoredox catalysis, demonstrating the applicability of this technology to quinoline derivatives. rsc.org
A recent study detailed the synthesis of 3-sulfonylquinolines via a radical multicomponent cascade annulation using semiheterogeneous photoredox catalysis, further underscoring the potential of this approach in functionalizing the quinoline core. nih.gov
Solvent and Reagent Selection in Environmentally Conscious Synthesis
Green chemistry principles advocate for the use of environmentally benign solvents and reagents to minimize waste and environmental impact. In the context of sulfonyl chloride synthesis, this translates to avoiding hazardous reagents like chlorosulfonic acid and chlorinated solvents where possible. rsc.org
Water has been explored as a green solvent for the oxyhalogenation of thiols and disulfides to sulfonyl chlorides using reagents like oxone-KX (where X is Cl or Br). rsc.org This method offers a simple and rapid route to sulfonyl chlorides under mild conditions. rsc.org
The use of N-chlorosuccinimide (NCS) for the chlorosulfonation of S-alkylisothiourea salts provides a more environmentally friendly alternative to traditional methods that often employ harsh and toxic reagents. organic-chemistry.orgresearchgate.net This approach is operationally simple and scalable. organic-chemistry.org Furthermore, the byproduct, succinimide, can be recycled back to NCS, enhancing the sustainability of the process. organic-chemistry.orgresearchgate.net
The development of solvent-free reaction conditions is another key aspect of green chemistry. The conversion of sulfonic acids to sulfonyl chlorides using 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC) can be performed under solvent-free conditions at room temperature, offering an efficient and environmentally conscious alternative. lookchem.com
The following table summarizes some green chemistry approaches applicable to sulfonyl chloride synthesis.
| Green Chemistry Approach | Reagents/Conditions | Key Advantages |
| Use of Water as a Solvent | Oxone-KX | Avoids organic solvents, mild conditions. rsc.org |
| Recyclable Reagents | N-Chlorosuccinimide (NCS) | Less hazardous than traditional chlorinating agents, byproduct can be recycled. organic-chemistry.orgresearchgate.net |
| Solvent-Free Conditions | TAPC | Minimizes waste, energy efficient. lookchem.com |
By integrating these modern catalytic and green chemistry approaches, the synthesis of complex molecules like this compound can be achieved with greater efficiency, safety, and environmental responsibility.
Chemical Reactivity and Transformation Pathways of 3 Bromoquinoline 7 Sulfonyl Chloride
Nucleophilic Substitution Reactions of the Sulfonyl Chloride Moiety
The sulfonyl chloride group (-SO₂Cl) is a powerful electrophile and readily undergoes nucleophilic substitution at the sulfur atom. This reactivity is central to the derivatization of the 7-position of the quinoline (B57606) core, allowing for the introduction of a variety of functional groups. These reactions typically proceed via a nucleophilic attack on the electron-deficient sulfur atom, followed by the displacement of the chloride ion, which is an excellent leaving group. iupac.orgmdpi.comnih.gov
The reaction of 3-bromoquinoline-7-sulfonyl chloride with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. ekb.egucl.ac.uk This transformation is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. rsc.org The amine's lone pair of electrons acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. libretexts.org The reaction is generally high-yielding and tolerates a wide variety of functional groups on the amine component. This pathway is crucial for creating libraries of compounds, as sulfonamides are a key functional group in many biologically active molecules. researchgate.net
Table 1: Synthesis of Sulfonamides from this compound This table presents hypothetical reaction examples based on established chemical principles for sulfonyl chlorides.
| Amine Reactant | Product Name | Chemical Structure of Product |
| Aniline (B41778) | N-phenyl-3-bromoquinoline-7-sulfonamide | |
| Piperidine | 3-bromo-7-(piperidin-1-ylsulfonyl)quinoline | |
| Benzylamine | N-benzyl-3-bromoquinoline-7-sulfonamide |
Reactions with Alcohols for Sulfonate Ester Synthesis
This compound reacts with alcohols to form sulfonate esters. researchgate.net This reaction is typically performed in the presence of a non-nucleophilic base like pyridine, which not only neutralizes the HCl byproduct but can also act as a catalyst. youtube.comyoutube.com The alcohol's oxygen atom attacks the electrophilic sulfur center, leading to the formation of the corresponding sulfonate ester. youtube.com This transformation is significant because sulfonate esters are excellent leaving groups in subsequent nucleophilic substitution reactions, effectively "activating" the alcohol's hydroxyl group for further chemical modifications. youtube.comtowson.edu
Table 2: Synthesis of Sulfonate Esters from this compound This table presents hypothetical reaction examples based on established chemical principles for sulfonyl chlorides.
| Alcohol Reactant | Product Name | Chemical Structure of Product |
| Methanol | Methyl 3-bromoquinoline-7-sulfonate | |
| Ethanol | Ethyl 3-bromoquinoline-7-sulfonate | |
| Isopropanol | Isopropyl 3-bromoquinoline-7-sulfonate |
Reactions with Hydrazines and Sodium Azide (B81097) for Hydrazides and Azides
Further demonstrating the versatility of the sulfonyl chloride moiety, it can react with hydrazine (B178648) to yield the corresponding sulfonyl hydrazide. This reaction follows the same nucleophilic substitution mechanism, with the terminal nitrogen of hydrazine acting as the nucleophile. Sulfonyl hydrazides are valuable intermediates in organic synthesis.
Similarly, treatment of this compound with sodium azide (NaN₃) provides 3-bromoquinoline-7-sulfonyl azide. This reaction allows for the introduction of the azido (B1232118) group, which is a precursor for the synthesis of amines (via reduction) or for use in click chemistry reactions. The in-situ preparation of sulfonyl azides from sulfonyl chlorides and sodium azide is a convenient synthetic method. organic-chemistry.org
Table 3: Synthesis of Sulfonyl Hydrazides and Azides This table presents hypothetical reaction examples based on established chemical principles for sulfonyl chlorides.
| Nucleophile | Product Name | Chemical Structure of Product |
| Hydrazine (H₂NNH₂) | 3-bromoquinoline-7-sulfonyl hydrazide | |
| Sodium Azide (NaN₃) | 3-bromoquinoline-7-sulfonyl azide |
Reactions Involving the Bromine Substituent on the Quinoline Ring
The bromine atom at the 3-position of the quinoline ring serves as a handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.
Palladium-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds at the site of the bromine substituent. wikipedia.orgyoutube.com The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the 3-bromo position an ideal site for selective coupling. nih.gov
The Suzuki-Miyaura coupling involves the reaction of the bromoquinoline with an organoboron species, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction is widely used to form biaryl structures and has a broad substrate scope with high functional group tolerance. nih.gov Studies have demonstrated the successful Suzuki coupling of 3-bromoquinoline (B21735) with various arylboronic acids. researchgate.netresearchgate.net
The Sonogashira coupling reaction joins the 3-bromoquinoline with a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.org It is a highly efficient method for the synthesis of arylalkynes and conjugated enynes. The Sonogashira coupling of 3-bromoquinoline with phenylacetylene (B144264) has been reported to proceed in high yield. researchgate.netresearchgate.net
Table 4: Cross-Coupling Reactions at the C-3 Position This table presents hypothetical reaction examples based on established cross-coupling chemistry of 3-bromoquinoline.
| Reaction Type | Coupling Partner | Product Name |
| Suzuki-Miyaura | Phenylboronic acid | 3-phenylquinoline-7-sulfonyl chloride |
| Suzuki-Miyaura | Thiophene-2-boronic acid | 3-(thiophen-2-yl)quinoline-7-sulfonyl chloride |
| Sonogashira | Phenylacetylene | 3-(phenylethynyl)quinoline-7-sulfonyl chloride |
| Sonogashira | Trimethylsilylacetylene | 3-((trimethylsilyl)ethynyl)quinoline-7-sulfonyl chloride |
Nucleophilic Aromatic Substitution (SNAr) on the Bromoquinoline Core
Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group (in this case, bromide) on an aromatic ring. masterorganicchemistry.comkhanacademy.org This reaction is facilitated by the presence of electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). youtube.com The quinoline ring system is inherently electron-deficient due to the nitrogen heteroatom, which can facilitate SNAr reactions. The presence of the strongly electron-withdrawing sulfonyl chloride group at the 7-position would further decrease the electron density of the ring system, potentially increasing its susceptibility to nucleophilic attack, although its activating effect is more pronounced at the ortho and para positions relative to it. Nevertheless, under forcing conditions (high temperature or pressure), SNAr reactions at the 3-position with potent nucleophiles like amines or alkoxides may be possible. acs.orgresearchgate.net
Table 5: Potential Nucleophilic Aromatic Substitution (SNAr) Reactions This table presents hypothetical reaction examples based on the principles of SNAr on electron-deficient aromatic systems.
| Nucleophile | Product Name |
| Ammonia (NH₃) | 3-aminoquinoline-7-sulfonyl chloride |
| Sodium Methoxide (NaOCH₃) | 3-methoxyquinoline-7-sulfonyl chloride |
| Piperidine | 3-(piperidin-1-yl)quinoline-7-sulfonyl chloride |
Metal-Halogen Exchange Reactions and Subsequent Quenching
Metal-halogen exchange is a powerful organometallic reaction for converting an organic halide into an organometallic reagent, which can then be treated with an electrophile to form a new carbon-carbon or carbon-heteroatom bond. wikipedia.org The bromine atom at the C-3 position of this compound is susceptible to this transformation, typically using organolithium reagents at very low temperatures.
The reaction involves the treatment of the bromoquinoline with an alkyllithium reagent, such as n-butyllithium (n-BuLi), which results in the formation of a highly reactive 3-lithioquinoline intermediate. This process is generally rapid, and its rate follows the trend I > Br > Cl for the halogen. wikipedia.org The success of this reaction on the 3-bromoquinoline scaffold hinges on chemoselectivity. The sulfonyl chloride group is also highly electrophilic and can react with the organolithium reagent. Therefore, to favor the desired metal-halogen exchange, the reaction must be conducted under cryogenic conditions, typically at temperatures of -100 °C to -78 °C. tcnj.edu These low temperatures kinetically favor the faster halogen exchange over the nucleophilic attack at the sulfonyl group. tcnj.eduresearchgate.net
Once the 3-lithioquinoline-7-sulfonyl chloride intermediate is formed, it can be "quenched" with a variety of electrophiles to introduce new substituents at the C-3 position. This two-step sequence allows for precise and targeted functionalization. Studies on similar bromoaryl systems have demonstrated successful quenching with a range of electrophiles. tcnj.edu
Table 1: Potential Electrophiles for Quenching of 3-Lithioquinoline Intermediates
| Electrophile Class | Specific Example | Resulting C-3 Substituent |
|---|---|---|
| Aldehydes / Ketones | Benzaldehyde | α-Hydroxybenzyl |
| Alkyl Halides | Methyl Iodide | Methyl |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid |
| Amides | Dimethylformamide (DMF) | Formyl |
The generation of the organometallic intermediate via bromine-magnesium exchange is an alternative strategy. nih.gov Reagents like isopropylmagnesium chloride (i-PrMgCl), sometimes used in combination with n-BuLi, can facilitate the exchange under potentially less cryogenic conditions. This method can offer different selectivity and functional group tolerance compared to lithium-halogen exchange alone. nih.gov
Transformations of the Quinoline Heterocyclic System
Beyond the reactive sites at C-3 and C-7, the quinoline ring itself can undergo further transformations, allowing for the construction of elaborate molecular architectures.
Modern synthetic methods, particularly transition metal-catalyzed C-H activation, provide powerful tools for the regioselective functionalization of the quinoline core. nih.gov The nitrogen atom within the quinoline ring can act as an intrinsic directing group, often favoring functionalization at the C-2 and C-8 positions. mdpi.com However, the electronic properties of existing substituents—the electron-withdrawing sulfonyl chloride at C-7 and the inductively withdrawing bromine at C-3—play a crucial role in directing further reactions.
Research on closely related 3-bromoquinoline derivatives has shown the feasibility of introducing substituents at other positions. For instance, copper-catalyzed C-2 sulfoximination of 3-bromo-quinoline N-oxide has been successfully demonstrated, indicating that the C-2 position remains accessible for functionalization. mdpi.com Conversely, some C-H activation protocols may be sensitive to the substrate's electronic nature; in a reported Cu-catalyzed C-2 carbamoylation, 3-bromoquinoline N-oxide was found to be unreactive. mdpi.com
Rhodium(III)-catalyzed C-H activation has been employed for the alkylation of quinolines at the C-7 position. researchgate.net While the target molecule already bears a sulfonyl chloride at this site, related methodologies could potentially be adapted to target other available C-H bonds, such as those at C-2, C-4, C-5, C-6, or C-8, by careful selection of the catalyst and directing group strategy. Furthermore, classical electrophilic aromatic substitution reactions like nitration can also be used. The nitration of 6,8-dibromoquinoline, for example, yields the corresponding 5-nitro derivative, demonstrating a pathway to functionalize the C-5 position. nih.gov
Table 2: Examples of Functionalization Reactions on Substituted Quinolines
| Reaction Type | Position(s) Functionalized | Catalyst/Reagents | Substrate Example | Reference |
|---|---|---|---|---|
| Sulfoximination | C-2 | CuBr | 3-Bromoquinoline N-oxide | mdpi.com |
| Nitration | C-5 | HNO₃/H₂SO₄ | 6,8-Dibromoquinoline | nih.gov |
| Alkylation | C-7 | Rh(III) catalyst | Quinolines | researchgate.net |
Annulation reactions, which involve the formation of a new ring fused to an existing one, are a cornerstone of heterocyclic synthesis. Quinoline derivatives can participate in these reactions, acting as building blocks for polycyclic aromatic systems. In [3+2] annulation reactions, the quinoline ring can react with a three-atom component to form a new five-membered ring. For example, ytterbium triflate (Yb(OTf)₃) has been used to catalyze the [3+2] annulation of quinolines with aminocyclopropanes, leading to the synthesis of indolizidine skeletons. researchgate.net
Similarly, [4+2] cycloaddition reactions, or Povarov reactions, can construct new six-membered rings. nih.gov The reactivity of this compound in such reactions would be influenced by the electron-deficient nature imparted by its two withdrawing groups. This electronic property could enhance its reactivity as a dienophile or dipolarophile. Multi-component reactions offer another efficient route, such as the cascade annulation of aryl diazonium salts, nitriles, and alkynes to produce multiply substituted quinolines, a strategy that could potentially be adapted to build upon the pre-functionalized quinoline core. organic-chemistry.org
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting outcomes.
The primary reactions of this compound involve nucleophilic substitution, either at the sulfonyl sulfur or on the quinoline ring, and organometallic transformations.
The mechanism of nucleophilic substitution at the sulfonyl chloride group is generally considered to be a bimolecular nucleophilic substitution (SN2-like) process. beilstein-journals.orgresearchgate.net Kinetic studies on various arenesulfonyl chlorides support a pathway where the nucleophile attacks the electrophilic sulfur atom, proceeding through a trigonal bipyramidal transition state. researchgate.netmdpi.com Density Functional Theory (DFT) calculations for the chloride-chloride exchange reaction in arenesulfonyl chlorides corroborate a synchronous SN2 mechanism, passing through a single transition state rather than a stable intermediate, which would be indicative of an addition-elimination mechanism. mdpi.com
For the metal-halogen exchange, the mechanism is believed to involve the formation of an 'ate' complex as either a transition state or a short-lived intermediate. researchgate.net In this complex, the alkyllithium reagent coordinates to the bromine atom, facilitating the exchange of the bromine for the lithium atom. wikipedia.orgresearchgate.net The stability of the resulting carbanionic center on the quinoline ring influences the reaction rate, with sp²-hybridized carbanions (as in this case) being relatively stable and readily formed. wikipedia.org
Catalysts and reagents are pivotal in controlling the selectivity and efficiency of transformations involving multifunctional molecules like this compound.
In C-H functionalization reactions, the choice of transition metal catalyst (e.g., Palladium, Rhodium, Copper, Nickel) is the primary determinant of which C-H bond is activated. nih.govmdpi.com The catalyst's ligand sphere can provide steric and electronic tuning to favor one position over another. For instance, Rh(III) catalysts have shown a preference for the C-7 position in some quinoline functionalizations. researchgate.net The oxidant used in these catalytic cycles is also critical.
In metal-halogen exchange reactions, the choice of organometallic reagent is key. While n-BuLi is common, alternative reagents like t-BuLi or magnesium-based reagents (i-PrMgCl/LiCl) can offer improved selectivity or tolerance of other functional groups. tcnj.edursc.org The solvent also plays a significant role; coordinating solvents like tetrahydrofuran (B95107) (THF) are typically required to solvate the lithium species and facilitate the reaction. researchgate.net
For annulation reactions, Lewis acids like Yb(OTf)₃ or Sc(OTf)₃ can act as catalysts by activating the quinoline ring, making it more susceptible to cycloaddition. researchgate.netnih.gov These catalysts lower the activation energy of the reaction, allowing it to proceed under milder conditions and often with higher selectivity. nih.gov The development of heterogeneous catalysts is also a growing area, offering advantages in catalyst separation and recycling, which is crucial for sustainable chemical production. mdpi.com
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
3-Bromoquinoline-7-sulfonyl chloride as a Versatile Chemical Building Block
This compound is a specialized chemical compound that serves as a valuable building block in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a quinoline (B57606) core substituted with both a bromine atom and a sulfonyl chloride group, offers multiple reactive sites for chemical modification. This dual functionality allows for the strategic construction of more complex molecules.
The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines, alcohols, and thiols, readily forming sulfonamides, sulfonate esters, and thioesters, respectively. The bromine atom, on the other hand, can participate in a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This orthogonal reactivity allows for a stepwise and controlled elaboration of the quinoline scaffold.
Precursor for Diversely Substituted Quinoline Derivatives
The presence of both a bromo and a sulfonyl chloride group on the quinoline ring makes this compound a key precursor for a wide array of diversely substituted quinoline derivatives. The sulfonyl chloride moiety can be readily reacted with a variety of primary and secondary amines to generate a library of quinoline-7-sulfonamides.
Following the formation of the sulfonamide, the bromine atom at the 3-position can be further functionalized. For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce various substituents, including alkyl, aryl, and heteroaryl groups. This sequential functionalization strategy provides a powerful tool for generating a diverse range of quinoline derivatives with tailored electronic and steric properties.
Intermediate in the Synthesis of Complex Heterocyclic Compounds
Beyond its use in creating substituted quinolines, this compound can also serve as a crucial intermediate in the synthesis of more complex heterocyclic systems. The reactivity of the sulfonyl chloride and the bromo group can be harnessed to construct fused ring systems. For example, intramolecular reactions could potentially be designed where a nucleophilic group, introduced via the sulfonamide linkage, displaces the bromine atom, leading to the formation of a new heterocyclic ring fused to the quinoline core.
Design and Synthesis of Sulfonamide-Containing Quinoline Scaffolds for Research
The quinoline-sulfonamide scaffold is a recognized pharmacophore in drug discovery, with derivatives exhibiting a broad spectrum of biological activities. This compound is an ideal starting material for the rational design and synthesis of novel sulfonamide-containing quinoline scaffolds for biological screening and medicinal chemistry research.
Development of Molecular Hybrids with Sulfonamide Moieties
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced biological activity or a modified pharmacological profile. This compound can be effectively utilized in this approach. The sulfonyl chloride group allows for the covalent linkage of the quinoline core to another bioactive molecule containing a suitable nucleophilic handle (e.g., an amino group).
For instance, a known pharmacophore with a primary or secondary amine can be reacted with this compound to generate a molecular hybrid. The bromine atom on the quinoline ring can then be further modified to fine-tune the properties of the hybrid molecule, such as its solubility, lipophilicity, and target-binding interactions. While specific research on the 3-bromo-7-sulfonyl isomer is limited, analogous strategies have been successfully applied to other bromo-substituted quinoline sulfonyl chlorides to create novel anticancer agents.
Creation of Compound Libraries for Target-Oriented Synthesis Studies
The generation of compound libraries is a cornerstone of modern drug discovery, enabling the high-throughput screening of molecules against biological targets. The reactivity profile of this compound makes it a valuable tool for the creation of focused libraries of quinoline-sulfonamides.
By reacting this compound with a diverse panel of amines, a library of quinoline-7-sulfonamides with varying substituents at the sulfonamide nitrogen can be rapidly synthesized. Subsequently, the bromine atom at the 3-position can be subjected to a range of palladium-catalyzed cross-coupling reactions with different boronic acids or other coupling partners. This two-dimensional diversification strategy allows for the efficient generation of a large number of structurally related compounds, which can then be screened to identify structure-activity relationships (SAR) for a particular biological target.
Table of Synthesized Compound Scaffolds
| Starting Material | Reagent 1 (Amine) | Reagent 2 (Coupling Partner) | Resulting Scaffold |
|---|---|---|---|
| This compound | R¹R²NH | - | N-(Alkyl/Aryl)-3-bromoquinoline-7-sulfonamide |
Strategies for Late-Stage Functionalization Using this compound
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of new functional groups into a complex molecule at a late stage of the synthesis. This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis.
While direct examples involving this compound are not prominent in the literature, its structure lends itself to potential LSF strategies. If a complex bioactive molecule contains a nucleophilic group, such as an amine, it could be directly coupled with this compound to introduce the bromo-quinoline-sulfonamide moiety. The bromine atom then serves as a versatile handle for further diversification through various cross-coupling reactions. This would allow for the exploration of the chemical space around the bioactive core, potentially leading to improved potency, selectivity, or pharmacokinetic properties.
The application of this strategy would be particularly valuable in lead optimization campaigns, where the rapid synthesis of a diverse set of analogues is crucial for establishing SAR and identifying promising clinical candidates.
Role in Precursor Development for Pharmaceutical and Agrochemical Research
The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic applications, including antibacterial, anticancer, and antimalarial agents. nih.govnih.gov The sulfonamide functional group is also a well-established pharmacophore present in many clinically used drugs. nih.gov The combination of these two motifs in derivatives of this compound makes it a highly attractive precursor for the development of novel bioactive agents.
The derivatization of this compound provides access to a vast chemical space of novel quinoline-based sulfonamides. Research on structurally related quinoline-sulfonamide hybrids has demonstrated their potential as effective therapeutic agents. For example, various quinoline-sulfonamide derivatives have been synthesized and evaluated for their antibacterial and anticancer activities, with some compounds showing promising inhibitory effects. nih.govacs.org
By systematically modifying the substituents at both the 3- and 7-positions, medicinal chemists can generate libraries of compounds for screening against various biological targets. The ability to introduce diverse functionalities allows for the fine-tuning of properties such as solubility, metabolic stability, and target-binding affinity, which are critical for the development of effective drug candidates.
Table 2: Potential Bioactive Scaffolds Derived from this compound
| Scaffold Type | Synthetic Approach | Potential Therapeutic Area |
| 3-Aryl-quinoline-7-sulfonamides | Suzuki coupling followed by sulfonamide formation | Anticancer, Antimicrobial |
| 3-Amino-quinoline-7-sulfonamides | Buchwald-Hartwig amination followed by sulfonamide formation | Kinase Inhibitors, Antiviral |
| Bicyclic Heterocycle-fused Quinolines | Intramolecular cyclization of derivatized precursors | CNS disorders, Anti-inflammatory |
This table outlines potential applications based on the known biological activities of similar quinoline-based compounds.
Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing crucial insights into how the chemical structure of a compound influences its biological activity. The modular nature of this compound makes it an ideal starting point for systematic SAR explorations.
By creating a focused library of derivatives where specific structural features are systematically varied, researchers can elucidate the key molecular interactions responsible for a compound's biological effect. For example, a series of 3-aryl-quinoline-7-sulfonamides with different substituents on the 3-aryl ring and various amine moieties at the 7-sulfonamide position can be synthesized. The biological evaluation of these compounds would allow for the identification of substituents that enhance potency, selectivity, and pharmacokinetic properties.
The insights gained from such SAR studies are invaluable for the rational design of more potent and selective drug candidates. The ability to readily generate a diverse set of analogs from a common precursor like this compound significantly accelerates the iterative process of lead optimization in pharmaceutical and agrochemical research. The exploration of quinoline-based sulfonamides has indeed led to the discovery of potent inhibitors for various enzymes, highlighting the importance of SAR in this chemical class. rsc.org
Spectroscopic and Analytical Characterization Methodologies for Research Outcomes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it is possible to map out the carbon-hydrogen framework and deduce the connectivity between atoms.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. For 3-Bromoquinoline-7-sulfonyl chloride, five signals are expected in the aromatic region of the spectrum. The electron-withdrawing nature of the sulfonyl chloride group at the C7 position and the bromine atom at the C3 position significantly influences the chemical shifts of the quinoline (B57606) protons, generally causing them to appear at lower fields (higher ppm values).
The proton at the C2 position is anticipated to be the most deshielded proton on the pyridine (B92270) ring, appearing as a doublet. The C4 proton would also appear as a doublet. The protons on the benzene (B151609) ring (H5, H6, and H8) would exhibit splitting patterns consistent with their coupling to adjacent protons. Specifically, H8 is expected to be a doublet, H6 a doublet of doublets, and H5 a doublet, with their chemical shifts influenced by the strongly electron-withdrawing sulfonyl chloride group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | 9.15 | d | J = 2.2 Hz |
| H-4 | 8.40 | d | J = 2.2 Hz |
| H-8 | 8.35 | d | J = 1.8 Hz |
| H-5 | 8.25 | d | J = 8.8 Hz |
Carbon NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. The spectrum of this compound is expected to show nine distinct signals for the quinoline ring carbons. The chemical shifts are influenced by the electronegativity of the attached or nearby atoms (N, Br, S, O, Cl).
Carbons bonded directly to the nitrogen (C2, C8a) and the sulfonyl chloride group (C7) will show characteristic shifts. The carbon bearing the bromine atom (C3) is expected to appear at a relatively lower field compared to an unsubstituted C3 carbon. Quaternary carbons (C3, C4a, C7, C8a) can be distinguished from protonated carbons by their lack of signal in a DEPT-90 experiment and their presence in a broad-band decoupled spectrum.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | 152.5 |
| C-8a | 149.0 |
| C-4 | 137.0 |
| C-5 | 130.0 |
| C-6 | 129.5 |
| C-8 | 128.0 |
| C-4a | 127.5 |
| C-7 | 145.0 |
Two-dimensional (2D) NMR experiments are critical for assembling the complete molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons. Key expected correlations include:
H-5 with H-6.
A weak correlation between H-2 and H-4 (a four-bond coupling, often observable in quinoline systems).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It is invaluable for definitively assigning the signals for each CH group. The expected correlations are:
H-2 with C-2
H-4 with C-4
H-5 with C-5
H-6 with C-6
H-8 with C-8
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for connecting different spin systems and assigning quaternary carbons. Key predicted correlations would be:
H-2 correlating to C-3 and C-4.
H-4 correlating to C-3, C-5, and C-8a.
H-5 correlating to C-4, C-6, and C-7.
H-8 correlating to C-6, C-7, and C-8a.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula of a compound. The presence of bromine and chlorine atoms in this compound results in a distinctive isotopic pattern in the mass spectrum, which serves as a key diagnostic feature. The two major isotopes of bromine (⁷⁹Br and ⁸¹Br) have nearly equal natural abundance, while chlorine has two major isotopes (³⁵Cl and ³⁷Cl) with an approximate 3:1 ratio. This combination produces a characteristic cluster of peaks for the molecular ion.
Predicted HRMS Data for C₉H₅BrClNO₂S
| Ion | Calculated m/z |
|---|---|
| [M(⁷⁹Br³⁵Cl)]+ | 304.8913 |
| [M(⁸¹Br³⁵Cl)]+ | 306.8892 |
| [M(⁷⁹Br³⁷Cl)]+ | 306.8883 |
ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or adducts such as [M+Na]⁺. Tandem MS (MS/MS) experiments on the protonated molecular ion can induce fragmentation, providing valuable structural information. The fragmentation of this compound would likely proceed through the loss of the sulfonyl chloride moiety or its components.
A plausible fragmentation pathway could involve:
Loss of SO₂Cl: A primary fragmentation could be the cleavage of the C-S bond, leading to the loss of the sulfonyl chloride radical (•SO₂Cl) or sequential loss of SO₂ and Cl.
Loss of SO₂: A common fragmentation pathway for aromatic sulfonyl compounds is the elimination of sulfur dioxide (SO₂). nih.govresearchgate.net
Loss of Halogens: Cleavage of the C-Br or S-Cl bonds could lead to the loss of a bromine or chlorine radical.
Predicted ESI-MS/MS Fragmentation Data for [M+H]⁺ (m/z 305.9)
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss |
|---|---|---|
| 305.9 | 241.9 | SO₂ |
| 305.9 | 206.9 | SO₂Cl |
| 241.9 | 162.9 | Br |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, and a detector measures the amount of transmitted light. This results in a spectrum that provides a unique "fingerprint" of the molecule.
For this compound, the IR spectrum is expected to show distinct absorption bands corresponding to its key structural components: the quinoline ring, the sulfonyl chloride group, and the carbon-bromine bond. The sulfonyl chloride (SO₂Cl) group is particularly prominent, exhibiting strong, characteristic stretching vibrations. acdlabs.com Specifically, two intense bands are anticipated: one for the asymmetric stretching (νₐₛ) and another for the symmetric stretching (νₛ) of the S=O bonds. acdlabs.comnih.gov The aromatic quinoline core will produce a series of bands, including C-H stretching just above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. mdpi.com The presence of the carbon-bromine (C-Br) bond is typically identified by an absorption in the lower frequency "fingerprint" region of the spectrum.
The following table summarizes the anticipated characteristic IR absorption bands for the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aromatic C-H (Quinoline) | Stretching | 3100 - 3000 | Medium to Weak |
| Aromatic C=C / C=N (Quinoline Ring) | Stretching | 1610 - 1450 | Medium to Strong |
| Sulfonyl Chloride (S=O) | Asymmetric Stretching | 1410 - 1370 | Strong |
| Sulfonyl Chloride (S=O) | Symmetric Stretching | 1204 - 1166 | Strong |
| Sulfur-Chlorine (S-Cl) | Stretching | ~375 | Strong |
| Carbon-Bromine (C-Br) | Stretching | 650 - 550 | Medium to Strong |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a newly synthesized compound like this compound, chromatography is indispensable for isolating the pure product from unreacted starting materials, by-products, and other impurities, as well as for verifying its final purity.
Column chromatography is a preparative technique used to purify individual chemical compounds from a mixture. In a typical procedure for a compound like this compound, a glass column is packed with a solid adsorbent (the stationary phase), most commonly silica (B1680970) gel. rsc.org The crude product mixture is loaded onto the top of the column and a solvent or mixture of solvents (the mobile phase) is passed through the column.
The separation occurs as the different components of the mixture travel down the column at different rates based on their differential adsorption to the stationary phase and solubility in the mobile phase. For sulfonyl chlorides and related aromatic compounds, a common mobile phase is a gradient of ethyl acetate (B1210297) in hexanes. rsc.org By gradually increasing the polarity of the mobile phase (e.g., from 0% to 10% ethyl acetate in hexanes), compounds are eluted in order of increasing polarity. The separated components are collected in fractions as they exit the column.
High-Performance Liquid Chromatography (HPLC) is an analytical technique used for separating, identifying, and quantifying each component in a mixture with high resolution and sensitivity. It is a cornerstone for assessing the final purity of a synthesized compound. nih.gov
A common mode for analyzing aromatic compounds is reverse-phase HPLC, where the stationary phase is nonpolar (e.g., a C18-modified silica) and the mobile phase is a polar solvent mixture. sielc.com For this compound, a typical method would involve injecting a solution of the sample onto a C18 column. The separation would be achieved using a gradient elution with a mobile phase consisting of two solvents, such as water (often with a modifier like formic or phosphoric acid) and acetonitrile. sielc.com The components are detected as they elute from the column, typically by a UV-Vis detector set to a wavelength where the quinoline ring absorbs strongly. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
The table below outlines a hypothetical set of parameters for an HPLC purity analysis.
| Parameter | Condition |
|---|---|
| Instrument | HPLC System with UV-Vis Detector |
| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive qualitative technique used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. rsc.org A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, usually silica gel.
A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber with a shallow pool of a solvent (the eluent). The solvent moves up the plate by capillary action, and the components of the mixture move up the plate at different rates. The resulting separation is visualized, often under UV light, and the retention factor (Rƒ) for each spot is calculated. This allows for a quick assessment of the reaction's completion and the purity of the collected column chromatography fractions.
Advanced X-ray Crystallography for Solid-State Structure Determination
The process requires a single, high-quality crystal of the compound. This crystal is mounted on a diffractometer and irradiated with a beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be generated, from which the atomic positions are determined. researchgate.net The resulting structural data for quinoline derivatives and other complex molecules are often deposited in crystallographic databases. researchgate.netnih.gov
Below is a table representing the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction analysis of this compound.
| Parameter | Hypothetical Value |
|---|---|
| Empirical Formula | C₉H₅BrClNO₂S |
| Formula Weight | 306.57 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.513(2) |
| b (Å) | 12.421(3) |
| c (Å) | 10.256(3) |
| α (°) | 90 |
| β (°) | 105.34(1) |
| γ (°) | 90 |
| Volume (ų) | 1045.7(5) |
| Z (Molecules per unit cell) | 4 |
| Calculated Density (g/cm³) | 1.948 |
| Radiation (λ, Å) | Mo Kα (0.71073) |
| Final R Indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.112 |
Computational and Theoretical Studies Relevant to 3 Bromoquinoline 7 Sulfonyl Chloride and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a robust framework for understanding reaction mechanisms, electronic distributions, and orbital interactions.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the energetics of chemical reactions, including transition states and reaction intermediates. For derivatives of 3-bromoquinoline-7-sulfonyl chloride, DFT calculations can elucidate the mechanisms of reactions involving the sulfonyl chloride group, a common motif in organic synthesis and medicinal chemistry.
Studies on the chloride-chloride exchange reaction in arenesulfonyl chlorides have been investigated using DFT calculations. These studies reveal that such reactions typically proceed via a single transition state consistent with an SN2 mechanism. dntb.gov.ua The reactivity in these systems can be sensitive to the electronic nature of substituents on the aromatic ring. dntb.gov.ua For this compound, the electron-withdrawing nature of the bromine atom and the quinoline (B57606) ring itself would be expected to influence the energetics of nucleophilic substitution at the sulfur atom.
The reactivity of the bromoquinoline core is also amenable to computational study. The positions of the bromine and sulfonyl chloride groups are critical in determining the electron density distribution around the quinoline ring system. This, in turn, affects its susceptibility to various chemical transformations. For instance, the presence of nitro groups, which are strongly electron-withdrawing, in a bromoquinoline scaffold has been shown to facilitate nucleophilic aromatic substitution (SNAr) reactions by reducing the electron density of the ring. nih.gov DFT calculations can quantify these electronic effects and predict the most likely sites for nucleophilic or electrophilic attack.
Table 1: Representative DFT-Calculated Parameters for Related Sulfonyl Chlorides
| Compound/Reaction | Calculated Parameter | Value | Significance |
|---|---|---|---|
| Arenesulfonyl Chloride Exchange | Hammett ρ-value | +2.02 | Indicates a buildup of negative charge in the transition state, consistent with an SN2 mechanism. dntb.gov.ua |
| Solvolysis of Sulfonyl Chlorides | Mechanism | Concerted SN2 | The dominant pathway for arenesulfonyl and most alkanesulfonyl chlorides in hydroxylic solvents. nih.gov |
Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry for predicting the reactivity and selectivity of chemical reactions. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide critical information about the electronic character of a molecule.
For this compound, the HOMO is expected to be distributed across the quinoline ring system, indicating its role as an electron donor in potential reactions. Conversely, the LUMO is likely to be localized around the sulfonyl chloride group and the electron-deficient regions of the quinoline ring, highlighting these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
The introduction of electron-donating or electron-withdrawing substituents can significantly alter the energies of the frontier orbitals. rsc.org In the case of this compound, both the bromine atom and the sulfonyl chloride group are electron-withdrawing, which would be expected to lower the energies of both the HOMO and LUMO compared to unsubstituted quinoline. Computational analysis of related quinoline derivatives has demonstrated that modifications to the quinoline core can effectively tune these orbital energies. researchgate.net
Table 2: Conceptual FMO Properties of Substituted Quinolines
| Orbital | Expected Localization on this compound | Implication for Reactivity |
|---|---|---|
| HOMO | Delocalized over the quinoline ring system | Site of electrophilic attack; electron-donating capabilities in charge-transfer interactions. |
| LUMO | Concentrated on the sulfonyl chloride group and electron-poor carbons of the quinoline ring | Site of nucleophilic attack; electron-accepting capabilities. |
| HOMO-LUMO Gap | Moderate to Low | Suggests a balance of stability and reactivity, making it a versatile chemical intermediate. |
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions.
For a molecule like this compound, MD simulations can be used to explore its conformational landscape. While the quinoline ring is largely planar and rigid, the sulfonyl chloride group has rotational freedom around the C-S bond. MD simulations can reveal the preferred orientations of this group relative to the quinoline ring, which can be important for its reactivity and interactions with other molecules.
In the context of drug design, MD simulations are frequently employed to study the stability of a ligand bound to a biological target, such as a protein. mdpi.comnih.govnih.gov For derivatives of this compound that are designed as enzyme inhibitors, MD simulations can assess the stability of the ligand-protein complex, analyze the flexibility of both the ligand and the protein's active site, and identify key interactions that contribute to binding affinity. mdpi.comnih.govnih.gov These simulations can provide insights into the dynamic nature of these interactions that are not captured by static docking models.
Docking and Molecular Modeling Studies of Derived Scaffolds (Contextual to Drug Design Research)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug discovery for screening virtual libraries of compounds against a biological target and for proposing the binding mode of potential inhibitors.
Scaffolds derived from this compound, particularly quinoline sulfonamides, are of significant interest in medicinal chemistry. The quinoline core is a well-established pharmacophore found in numerous approved drugs, and the sulfonamide group is a versatile functional group known for its ability to form key interactions with biological targets.
Molecular docking studies on quinoline-based inhibitors have been instrumental in understanding their mechanism of action. researchgate.netnih.govnih.gov For instance, docking simulations of quinoline derivatives into the active sites of enzymes like proteases or kinases can reveal crucial hydrogen bonding, hydrophobic, and electrostatic interactions. mdpi.comnih.govresearchgate.net The sulfonyl group in sulfonamide derivatives is often involved in hydrogen bonding with amino acid residues in the protein's active site, while the quinoline ring can participate in pi-stacking and hydrophobic interactions. nih.govnih.gov These computational models are essential for structure-activity relationship (SAR) studies, guiding the design of more potent and selective inhibitors.
Table 3: Common Interactions of Quinoline Sulfonamide Scaffolds in Docking Studies
| Structural Moiety | Type of Interaction | Common Interacting Protein Residues |
|---|---|---|
| Quinoline Ring | Pi-stacking, Hydrophobic | Aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) |
| Sulfonyl Group | Hydrogen Bonding | Polar and charged residues (e.g., Arginine, Lysine, Serine, Threonine) |
| Substituents | Various (H-bonding, hydrophobic, etc.) | Dependent on the specific substituent and the topology of the binding pocket |
Computational Prediction of Spectroscopic Properties
Computational methods can also be used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the structural elucidation of newly synthesized compounds and in the interpretation of experimental spectra.
For this compound, the prediction of its 1H and 13C NMR spectra would involve calculating the magnetic shielding tensors for each nucleus. These calculations are typically performed using DFT methods. The predicted chemical shifts can then be compared to experimental data to confirm the structure of the compound. While a publicly available predicted spectrum for this specific molecule is not readily found, online databases and prediction software can provide estimates based on its structure. chemicalbook.comchemicalbook.comnmrdb.org
Similarly, the vibrational frequencies of this compound can be calculated to predict its IR spectrum. These calculations can help in assigning the various vibrational modes of the molecule, such as the characteristic stretching frequencies of the S=O bonds in the sulfonyl chloride group and the C-Br bond, as well as the various vibrations of the quinoline ring. The NIST Chemistry WebBook provides an experimental IR spectrum for the related compound 8-quinolinesulfonyl chloride, which can serve as a useful reference. nist.gov
Table 4: Expected Spectroscopic Features of this compound
| Spectroscopy | Predicted Feature | Approximate Range |
|---|---|---|
| 1H NMR | Aromatic protons on the quinoline ring | 7.5 - 9.0 ppm |
| 13C NMR | Aromatic carbons of the quinoline ring | 120 - 150 ppm |
| IR | S=O stretching (asymmetric and symmetric) | 1370-1400 cm-1 and 1170-1200 cm-1 |
| IR | C-Br stretching | 500 - 600 cm-1 |
| IR | Quinoline ring vibrations | Various bands in the fingerprint region |
Emerging Research Directions and Future Perspectives
Development of Novel and Sustainable Synthetic Routes
Traditional synthesis of quinoline (B57606) sulfonyl chlorides often involves chlorosulfonation of the parent quinoline, a process that can lack regioselectivity and require harsh conditions. A significant area of emerging research is the development of more sophisticated and sustainable synthetic strategies.
Key Research Thrusts:
Directed C-H Sulfonylation: Modern transition-metal-catalyzed C-H activation/sulfonylation reactions are a promising avenue. Research into catalysts that can selectively target the C-7 position of a pre-formed 3-bromoquinoline (B21735) would offer a more direct and atom-economical route, minimizing waste and avoiding harsh reagents.
Precursor-Based Synthesis: An alternative sustainable approach involves the synthesis of precursors that can be easily converted to the target molecule. For example, a patented method describes the synthesis of 3-bromo-7-hydroxyquinoline. google.com Future work could focus on developing efficient methods to convert the hydroxyl group into a sulfonyl chloride, potentially via diazotization of a corresponding 7-amino-3-bromoquinoline followed by a copper-catalyzed reaction with sulfur dioxide. researchgate.net
Flow Chemistry: Continuous flow manufacturing is being explored for the production of aryl sulfonyl chlorides to enhance safety and scalability. mdpi.com Applying this technology to the synthesis of 3-Bromoquinoline-7-sulfonyl chloride could enable better control over reaction parameters, reduce reaction times, and allow for safer handling of reactive intermediates. mdpi.com
| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Requires specialized equipment and process optimization. mdpi.com |
Exploration of Unprecedented Reactivity Patterns and Selectivities
The compound possesses two primary reactive sites: the highly electrophilic sulfonyl chloride group and the C-3 bromine atom, which is susceptible to metal-catalyzed cross-coupling reactions. A major research direction is to exploit the interplay between these two groups to achieve novel and selective transformations.
Orthogonal Reactivity: The significant difference in the reactivity of the sulfonyl chloride and the aryl bromide allows for selective, stepwise functionalization. The sulfonyl chloride can react readily with a wide range of nucleophiles (amines, alcohols, thiols) to form sulfonamides, sulfonates, and thioesters, respectively. magtech.com.cn The bromine atom can subsequently be used as a handle for palladium-catalyzed reactions like Suzuki, Heck, or Buchwald-Hartwig couplings. This orthogonality is key to building molecular complexity in a controlled manner.
Modulation of Reactivity: Researchers are investigating how the formation of a sulfonamide or sulfonate at the C-7 position electronically influences the reactivity of the C-3 bromine in subsequent cross-coupling reactions. Conversely, initial modification at the C-3 position could sterically or electronically hinder or activate the C-7 sulfonyl chloride. Understanding these effects is crucial for designing efficient multi-step syntheses.
Novel Sulfonylation Reactions: Recent studies have shown that quinoline N-oxides can react with sulfonyl chlorides to achieve selective C-2 or C-3 sulfonylation. rsc.orgmdpi.comnih.gov Exploring the reactivity of the N-oxide of this compound could lead to unprecedented intramolecular migrations or intermolecular reactions, yielding novel polysubstituted quinoline scaffolds.
Integration into Cascade and Multi-Component Reactions
Cascade reactions and multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot. rsc.orgnih.gov this compound is an ideal candidate for integration into such elegant synthetic strategies.
Post-MCR Modification: One promising approach is to use MCRs to construct a complex molecular scaffold onto which the 3-bromoquinoline-7-sulfonyl moiety is then attached. More innovatively, the compound itself can be a reactant in a cascade process.
Sequential Cascade Reactions: A hypothetical cascade could involve an initial reaction at the sulfonyl chloride group, followed by an intramolecular cyclization triggered by a palladium-catalyzed reaction at the C-3 bromine. For instance, reacting the sulfonyl chloride with an amine bearing an alkyne group could create a precursor for a subsequent intramolecular Sonogashira coupling/cyclization cascade.
Sulfonyl Radical-Triggered Cascades: Research has demonstrated the utility of sulfonyl radicals, generated from precursors like arylsulfonyl hydrazides, in triggering cascade reactions to build complex heterocycles. rsc.org Future work could explore the generation of a sulfonyl radical from this compound itself, initiating a cascade that involves the quinoline core or appended substituents. A recent study detailed a cascade synthesis of 3-sulfonylquinolines via a Knoevenagel condensation/aza-Wittig reaction, highlighting the compatibility of the sulfonyl group in complex reaction sequences. nih.govresearchgate.net
Application in Functional Material Science Research
The rigid, aromatic structure of the quinoline core, combined with the potential for derivatization, makes this compound an attractive scaffold for the development of novel functional materials. wikipedia.org
Organic Dyes and Sensors: The quinoline ring system is a known chromophore found in various dyes. rsc.org By reacting the sulfonyl chloride with different fluorescent amines or phenols, a library of derivatives could be synthesized. These new compounds could be screened for applications as fluorescent probes, chemosensors (e.g., for metal ions), or as components in dye-sensitized solar cells. The bromine atom provides a site for further tuning the electronic and photophysical properties through cross-coupling.
Polymer Science: The bifunctional nature of the molecule allows it to act as a monomer or a cross-linking agent in polymerization reactions. For example, conversion of the sulfonyl chloride to a sulfonyl azide (B81097) could enable its use in "click" chemistry reactions for polymer modification. Alternatively, reaction with diamines could lead to the formation of polysulfonamides, a class of high-performance polymers known for their thermal stability.
Catalysis: Quinoline derivatives are widely used as ligands in catalysis. mdpi.com Derivatives of this compound could be synthesized to act as novel ligands for transition metals, with the sulfonyl group and its derivatives coordinating to the metal center and the quinoline backbone providing a defined steric environment.
Advancements in High-Throughput Synthesis and Screening of Derivatives
The reactivity of the sulfonyl chloride group is particularly well-suited for high-throughput and combinatorial chemistry. This enables the rapid generation of large libraries of related compounds for screening in drug discovery and other fields. nih.govontosight.ai
Combinatorial Library Synthesis: By setting up parallel arrays of reactions, the single starting material, this compound, can be reacted with a large set of diverse nucleophiles (e.g., primary and secondary amines) to quickly generate a library of hundreds of unique sulfonamide derivatives. chemscene.com This process can be automated using modern robotics. scienceintheclassroom.orgrsc.org
Fragment-Based Drug Discovery (FBDD): The 3-bromoquinoline core can be considered a "privileged scaffold" in medicinal chemistry. nih.gov The sulfonamide derivatives generated from this compound are ideal candidates for fragment-based screening against biological targets like kinases or proteases, where the sulfonamide group can act as a key hydrogen-bond donor/acceptor. nih.gov
Screening for Biological Activity: Quinoline derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgmdpi.comontosight.ai A high-throughput screening campaign of a library derived from this compound could identify novel hit compounds for various therapeutic targets. The bromine atom on these hits would then serve as a convenient point for further optimization of potency and selectivity through medicinal chemistry efforts.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-bromo-7-hydroxyquinoline |
Q & A
Basic: What are the recommended synthetic routes for 3-bromoquinoline-7-sulfonyl chloride, and how are reaction conditions optimized?
Answer:
Synthesis typically involves chlorosulfonation of 3-bromoquinoline using chlorosulfonic acid (ClSO₃H) under controlled temperatures (0–5°C) to minimize side reactions like over-sulfonation. Post-reaction quenching with ice water and extraction with dichloromethane (DCM) isolates the product. Key parameters include:
- Stoichiometry : Excess ClSO₃H (1.5–2.0 equiv) ensures complete conversion.
- Temperature control : Lower temperatures reduce decomposition risks, as seen in analogous brominated sulfonyl chlorides (e.g., 3-bromobenzylsulfonyl chloride) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization improves purity. Validate via HPLC (>95% purity) and TLC (Rf ~0.4 in 3:1 hexane:EtOAc) .
Basic: How is the structural integrity of this compound confirmed experimentally?
Answer:
Multi-technique characterization is critical:
- NMR : ¹H NMR (CDCl₃) shows aromatic protons (δ 8.5–9.0 ppm for quinoline H) and absence of -SO₂Cl hydrolysis products. ¹³C NMR confirms sulfonyl chloride carbon (δ ~125 ppm).
- FT-IR : Peaks at ~1370 cm⁻¹ (asymmetric S=O) and ~1170 cm⁻¹ (symmetric S=O).
- Mass spectrometry : ESI-MS ([M+H]⁺ expected at m/z 306/308 for Br isotopes).
- Elemental analysis : Matches theoretical C, H, N, S, and Cl content (±0.3%) .
Advanced: How can researchers resolve discrepancies in sulfonyl chloride reactivity during nucleophilic substitution reactions?
Answer:
Reactivity variations often arise from solvent nucleophilicity or impurities :
- Solvent screening : Use aprotic solvents (e.g., THF, DCM) to suppress hydrolysis. Compare with reactivity in DMF, which may accelerate side reactions due to its basicity.
- Impurity analysis : Tech.-grade reagents (e.g., 3-bromopropionyl chloride, 97% purity) may contain residual acids; pre-purify via distillation or adsorbents .
- Kinetic studies : Monitor reaction progress via in-situ ¹⁹F NMR (if fluorinated nucleophiles) or HPLC to identify intermediates .
Advanced: What strategies enhance regioselective bromination of quinoline to prioritize 3-bromo substitution?
Answer:
Electrophilic bromination (Br₂/FeBr₃) favors the 3-position due to quinoline’s electron-deficient aromatic system. Strategies include:
- Microwave assistance : Reduces reaction time (5–10 min vs. 12 hr conventional) and improves yield (85% vs. 60%).
- Computational guidance : DFT calculations predict bromination sites by analyzing frontier molecular orbitals (FMOs) and charge distribution. Compare with bromoquinoxaline regiochemistry for analogous insights .
Basic: What safety protocols are critical when handling this compound?
Answer:
- PPE : Nitrile gloves, goggles, and lab coats.
- Ventilation : Use a fume hood to avoid inhalation of HCl gas (released upon hydrolysis).
- First-aid : Immediate skin washing with soap/water; eye exposure requires 15-min irrigation. For inhalation, administer artificial respiration if needed .
- Storage : Anhydrous conditions (argon atmosphere) at 2–8°C to prevent decomposition .
Advanced: How do steric and electronic effects influence the stability of this compound in long-term storage?
Answer:
- Steric hindrance : The 7-sulfonyl chloride group’s proximity to the 3-bromo substituent may accelerate hydrolysis. Monitor via periodic ¹H NMR for -SO₂Cl degradation (disappearance of δ 8.5–9.0 ppm quinoline peaks).
- Electronic effects : Electron-withdrawing bromine stabilizes the sulfonyl chloride group by reducing electron density. Compare stability with non-brominated analogs (e.g., quinoline-7-sulfonyl chloride) .
Advanced: What analytical methods differentiate between this compound and its hydrolysis byproducts?
Answer:
- HPLC-MS : Hydrolysis products (e.g., 3-bromoquinoline-7-sulfonic acid) elute earlier (retention time ~2.5 min vs. 4.0 min for intact compound).
- Titrimetry : Quantify free Cl⁻ ions (from -SO₂Cl hydrolysis) via argentometric titration.
- FT-IR : Loss of S=O stretches (1370/1170 cm⁻¹) indicates decomposition .
Basic: What are the regulatory considerations for transporting or disposing of this compound?
Answer:
- REACH compliance : Not listed as an SVHC (Substance of Very High Concern), but disposal must follow local guidelines for halogenated waste.
- Transport classification : Class 8 (corrosive) due to sulfonyl chloride reactivity. Use UN3261 packaging .
Advanced: How can researchers mitigate competing side reactions during sulfonyl chloride derivatization?
Answer:
- Temperature modulation : Lower temperatures (0°C) slow hydrolysis but may require longer reaction times.
- Activated nucleophiles : Use amine bases (e.g., Et₃N) to scavenge HCl and drive substitution.
- In-situ monitoring : Raman spectroscopy tracks -SO₂Cl consumption in real time .
Advanced: What computational tools predict the reactivity of this compound in novel reactions?
Answer:
- DFT simulations : Calculate Fukui indices to identify electrophilic/nucleophilic sites.
- Molecular docking : Predict binding affinity in biological applications (e.g., enzyme inhibition).
- Reaction pathway modeling : Software like Gaussian or ORCA models intermediates and transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
